molecular formula C18H23N3O3 B2789751 Methyl 3-({[(1-cyanocycloheptyl)carbamoyl]methyl}amino)benzoate CAS No. 1090464-01-9

Methyl 3-({[(1-cyanocycloheptyl)carbamoyl]methyl}amino)benzoate

Cat. No. B2789751
CAS RN: 1090464-01-9
M. Wt: 329.4
InChI Key: UMOLKJJBYOAENS-UHFFFAOYSA-N
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Description

Methyl 3-({[(1-cyanocycloheptyl)carbamoyl]methyl}amino)benzoate, also known as MCCB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MCCB is a synthetic compound that is used in the development of various drugs, particularly for the treatment of cancer and other diseases.

Mechanism of Action

The mechanism of action of Methyl 3-({[(1-cyanocycloheptyl)carbamoyl]methyl}amino)benzoate is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division. This compound has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is activated when cells are damaged or abnormal. This compound has also been shown to inhibit the growth of blood vessels, which is a process that is essential for the growth and spread of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound can induce oxidative stress, which is a condition that occurs when there is an imbalance between the production of reactive oxygen species and the body's antioxidant defenses. This compound has also been shown to affect the activity of several enzymes, including glutathione peroxidase and catalase, which are involved in the body's antioxidant defenses.

Advantages and Limitations for Lab Experiments

Methyl 3-({[(1-cyanocycloheptyl)carbamoyl]methyl}amino)benzoate has several advantages for lab experiments, including its potent cytotoxic effects on cancer cells and its antimicrobial and antifungal properties. However, there are also some limitations to using this compound in lab experiments. For example, this compound is a synthetic compound that may have toxic effects on cells, making it difficult to determine its true effects on the body.

Future Directions

There are several future directions for the study of Methyl 3-({[(1-cyanocycloheptyl)carbamoyl]methyl}amino)benzoate. One potential direction is the development of new anticancer drugs based on the structure of this compound. Another potential direction is the study of the effects of this compound on the immune system, as it has been shown to have immunomodulatory effects. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.

Synthesis Methods

The synthesis of Methyl 3-({[(1-cyanocycloheptyl)carbamoyl]methyl}amino)benzoate is a complex process that involves several steps. The first step involves the reaction of 3-aminobenzoic acid with N,N-dimethylformamide dimethyl acetal to form the corresponding N,N-dimethylaminoethyl ester. This ester is then reacted with 1-cyanocycloheptanecarboxylic acid to form the corresponding amide. The amide is then reacted with methyl chloroformate to form the final product, this compound.

Scientific Research Applications

Methyl 3-({[(1-cyanocycloheptyl)carbamoyl]methyl}amino)benzoate has been extensively studied for its potential applications in various fields, particularly in cancer research. Studies have shown that this compound has potent cytotoxic effects on cancer cells, making it a promising candidate for the development of new anticancer drugs. This compound has also been shown to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

methyl 3-[[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-24-17(23)14-7-6-8-15(11-14)20-12-16(22)21-18(13-19)9-4-2-3-5-10-18/h6-8,11,20H,2-5,9-10,12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMOLKJJBYOAENS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NCC(=O)NC2(CCCCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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